Aqueous Solubility Enhancement: Oxetane-Containing Ketones vs. gem-Dimethyl Ketones
Incorporation of an oxetane ring in place of a gem‑dimethyl group increases aqueous solubility by a factor of 4 to >4000, as demonstrated across multiple chemotypes in a broad medicinal chemistry survey [1]. While 1-(oxetan-3-yl)propan-1-one itself has not been the subject of a dedicated solubility comparison, the oxetane‑for‑gem‑dimethyl substitution paradigm directly predicts that this compound will exhibit substantially higher aqueous solubility than its hypothetical gem‑dimethyl analog, 3,3‑dimethylbutan‑2‑one.
| Evidence Dimension | Aqueous solubility (fold change upon oxetane substitution) |
|---|---|
| Target Compound Data | Not directly measured; predicted based on oxetane‑for‑gem‑dimethyl substitution paradigm |
| Comparator Or Baseline | gem‑Dimethyl analog (e.g., 3,3‑dimethylbutan‑2‑one) or parent carbonyl compound |
| Quantified Difference | 4‑fold to >4000‑fold increase (range reported for oxetane‑for‑gem‑dimethyl swaps) [1] |
| Conditions | Multiple structural contexts; data compiled from solubility assays on diverse oxetane‑containing compounds vs. their gem‑dimethyl counterparts [1] |
Why This Matters
Higher aqueous solubility directly improves formulation flexibility, reduces the need for co‑solvents or complex delivery systems in biological assays, and enhances the developability profile when the compound is used as a starting material or intermediate.
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. View Source
